3-O-Caffeoyloleanolic acid
Overview
Description
3-O-Caffeoyloleanolic acid is a triterpenoid compound isolated from the stem bark of Robinia pseudoacacia, a deciduous tree native to North America . This compound is known for its various medicinal properties, including antioxidant, antitumor, diuretic, and antispasmodic effects . The structural characterization of this compound has been performed using advanced spectroscopic methods such as 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC), as well as LC-HRESI-MS analysis .
Scientific Research Applications
3-O-Caffeoyloleanolic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in chromatographic studies and for the synthesis of derivatives with enhanced bioactivity.
Mechanism of Action
Target of Action
3-O-Caffeoyloleanolic acid is a triterpene . It primarily targets tumor cells and exhibits cytotoxicity against them . The compound’s primary role is to inhibit the proliferation of tumor cells .
Mode of Action
It is known that it interacts with tumor cells and inhibits their proliferation . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is approximately 1.7μg/mL .
Biochemical Pathways
It is known that the compound has a role in the pi3k/akt pathway, which is involved in cell survival and growth . By affecting this pathway, this compound can exert anti-inflammatory and antioxidative stress effects .
Pharmacokinetics
The compound is isolated from the stem bark of robinia pseudoacacia, a deciduous tree native to north america . The bioavailability of the compound would depend on various factors, including its formulation, route of administration, and individual patient characteristics.
Result of Action
The primary result of the action of this compound is the inhibition of tumor cell proliferation . It exhibits in vitro cytotoxicity against the A549 cell line with the CC50 values of less than 20 ug/mL .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the plant from which the compound is derived, Robinia pseudoacacia, is native to North America but withstands well the climatic conditions of Northern and Southern Europe . This suggests that the compound’s action could potentially be influenced by the geographical and climatic conditions of the plant’s growth environment.
Safety and Hazards
Future Directions
The protective effects of 3-O-caffeoyloleanolic acid on acute lung injury have been confirmed . The anti-inflammation and antioxidant effects of COA are mediated through its effects on PI3K/AKT and potentially TLR4 . This suggests that this compound could be a potential drug for the treatment of acute lung injury in the future .
Biochemical Analysis
Cellular Effects
3-O-Caffeoyloleanolic acid has been found to inhibit tumor cell proliferation This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of 3-O-Caffeoyloleanolic acid from natural sources involves advanced chromatographic techniques . The stem bark of Robinia pseudoacacia is subjected to extraction and isolation processes to obtain the compound . The structural characterization is then performed using state-of-the-art spectroscopic methods .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than synthetic production.
Chemical Reactions Analysis
Types of Reactions: 3-O-Caffeoyloleanolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity and pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions can be carried out using reagents like halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Comparison with Similar Compounds
3-O-Caffeoyloleanolic acid is unique due to its specific structural features and bioactivity. Similar compounds include other triterpenoids such as oleanolic acid, ursolic acid, and betulinic acid. These compounds share similar structural frameworks but differ in their functional groups and bioactivity profiles.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory properties.
Ursolic Acid: Exhibits anti-inflammatory, anticancer, and antimicrobial activities.
Betulinic Acid: Noted for its anticancer and antiviral properties.
The uniqueness of this compound lies in its specific combination of antioxidant, antitumor, and antifungal properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-34(2)18-20-39(33(43)44)21-19-37(6)25(26(39)23-34)10-12-30-36(5)16-15-31(35(3,4)29(36)14-17-38(30,37)7)45-32(42)13-9-24-8-11-27(40)28(41)22-24/h8-11,13,22,26,29-31,40-41H,12,14-21,23H2,1-7H3,(H,43,44)/b13-9+/t26-,29-,30+,31-,36-,37+,38+,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEUMHQEAMVIBI-SBXAJAQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources of 3-O-caffeoyloleanolic acid?
A1: this compound has been isolated from the stem bark of Robinia pseudoacacia [], a deciduous tree native to North America. It has also been identified in the rhizome and radix of Millettia speciosa [], a plant used in traditional medicine and as a food ingredient.
Q2: What are the potential applications of this compound?
A2: While research is still ongoing, this compound has shown potential in the following areas:
- Antioxidant activity: Extracts from Millettia speciosa containing this compound demonstrated antioxidant properties in DPPH and ABTS radical scavenging assays [].
- Cytotoxicity: This compound, along with other triterpenes, exhibited cytotoxic activity against several human tumor cell lines in vitro []. This suggests potential anticancer properties that warrant further investigation.
Q3: How is this compound identified and characterized?
A3: Scientists utilize advanced techniques to isolate and characterize this compound:
- Chromatographic methods: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is used for separation and identification [, ].
- Spectroscopic methods: Structural characterization is achieved through techniques like 1H NMR, 13C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution electrospray ionization mass spectrometry (HRESIMS) [].
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